Isolated Bromo Intermediate HPLC Purity: 96% vs. In Situ Non-Isolated Intermediate Yielding Impure Anastrozole
When 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (the target compound) is isolated and purified via acetonitrile bromination followed by isopropyl alcohol/n-heptane crystallization, it achieves 96% HPLC purity as an isolated intermediate (81.6 mol% yield, 110% w/w) [1]. In contrast, the original AstraZeneca processes described in US 4,935,437 and RE 36,617 do not isolate or purify the bromomethyl intermediate; it is directly converted to anastrozole in situ, resulting in an impure final product that requires flash column chromatography with chloroform/methanol [2]. The non-isolated intermediate route produces anastrozole of undefined intermediate-stage purity, while the isolated-purified route yields anastrozole at 99.9% HPLC purity (47 mol% overall yield from the bromo intermediate) [1]. The dibromo over-bromination impurity (3,5-bis(cyanoprop-2-yl)benzal bromide, formula IV) was found at 15–20% levels when using certain solvents such as ethyl acetate or acetone in prior art processes, whereas the acetonitrile-based isolation process with ≤3 h reflux specifically suppresses this impurity [3].
| Evidence Dimension | Isolated intermediate HPLC purity and impact on final API purity |
|---|---|
| Target Compound Data | 96% HPLC purity (isolated bromo intermediate, Ex. 1); 95% HPLC purity (Ex. 2); final anastrozole 99.9% HPLC purity |
| Comparator Or Baseline | In situ non-isolated bromo intermediate (US 4,935,437 / RE 36,617): intermediate purity not reported; final anastrozole requires flash chromatography; no quantitative purity specification for intermediate; dibromo impurity at 15–20% |
| Quantified Difference | Intermediate purity gain of ≥96% vs. unknown/uncontrolled; final API purity improvement to 99.9% vs. chromatography-dependent purity; over-bromination impurity reduced from 15–20% to controlled low levels |
| Conditions | Bromination of 3,5-bis(2-cyanoprop-2-yl)toluene with NBS/benzoyl peroxide in acetonitrile at reflux ≤3 h; isolation with isopropyl alcohol/n-heptane (Patent US 7,989,636 B2, CIPLA) |
Why This Matters
Procurement of isolated, high-purity CAS 120511-84-4 directly correlates with achievable final API purity of 99.9% without carcinogenic solvent-based chromatography, a critical specification for ANDA submission.
- [1] US Patent 7,989,636 B2 (CIPLA LIMITED). Process for the preparation of pure anastrozole. Example 1: 3,5-bis(2-cyanoprop-2-yl)benzyl bromide at 1.1 kg, 110% w/w yield, 81.6 mol% yield, 96% HPLC purity. Example 3: Anastrozole at 45 g, 47 mol% yield, 99.9% HPLC purity. View Source
- [2] US Patent 7,989,636 B2 (CIPLA LIMITED). Background of the Invention (lines 57–64): 'Thus, the bromomethyl intermediate in the process is not isolated or purified in either process, but is directly converted to anastrozole in situ. As a result of using the non-isolated, non-purified intermediate, an impure final product is obtained.' View Source
- [3] US Patent 7,989,636 B2 (CIPLA LIMITED). Lines 87–95: 'The impurity 3,5-bis(cyanoprop-2-yl)benzyl bromide, a compound of formula (IV) formed during the reaction was found to an extent of 15-20% ... longer reaction times cause increased levels of the impurity ... the bromination process described in US2006/0035950 is not an efficient process.' View Source
